molecular formula C19H15F3N4O2S B287328 6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Katalognummer: B287328
Molekulargewicht: 420.4 g/mol
InChI-Schlüssel: RHROWSKZARGCSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as TFP, is a synthetic compound that has gained attention for its potential applications in scientific research.

Wissenschaftliche Forschungsanwendungen

6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the glycine receptor, which is involved in the regulation of inhibitory neurotransmission in the central nervous system. This compound has also been found to modulate the activity of GABA receptors, which are involved in the regulation of synaptic transmission and neuronal excitability.

Wirkmechanismus

6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole acts as a selective antagonist of the glycine receptor by binding to a specific site on the receptor, which prevents the binding of glycine. This results in a decrease in inhibitory neurotransmission in the central nervous system. This compound also modulates the activity of GABA receptors by increasing the frequency of channel openings, which enhances the inhibitory effects of GABA.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been found to increase locomotor activity, decrease anxiety-like behavior, and impair learning and memory. This compound has also been found to have analgesic effects in animal models of pain.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its selectivity for the glycine receptor, which allows for the specific modulation of inhibitory neurotransmission. However, this compound has also been found to have off-target effects on other receptors, which may complicate the interpretation of results. Additionally, this compound has low solubility in water, which may limit its use in certain experimental settings.

Zukünftige Richtungen

There are a number of future directions for research on 6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the potential therapeutic applications of this compound in the treatment of neurological disorders, such as epilepsy and chronic pain. Further research is also needed to better understand the mechanisms underlying the effects of this compound on synaptic transmission and neuronal excitability. Additionally, the development of more selective and potent glycine receptor antagonists may help to overcome some of the limitations of this compound in lab experiments and clinical applications.

Synthesemethoden

The synthesis of 6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves a multi-step process that includes the reaction of 4-(trifluoromethyl)benzoyl chloride with thiosemicarbazide, followed by the reaction with 3,4-dimethoxybenzyl bromide and sodium hydride. The resulting product is then treated with triethylorthoformate and acetic anhydride to yield this compound.

Eigenschaften

Molekularformel

C19H15F3N4O2S

Molekulargewicht

420.4 g/mol

IUPAC-Name

6-[(3,4-dimethoxyphenyl)methyl]-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H15F3N4O2S/c1-27-14-8-3-11(9-15(14)28-2)10-16-25-26-17(23-24-18(26)29-16)12-4-6-13(7-5-12)19(20,21)22/h3-9H,10H2,1-2H3

InChI-Schlüssel

RHROWSKZARGCSR-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)C(F)(F)F)OC

Kanonische SMILES

COC1=C(C=C(C=C1)CC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)C(F)(F)F)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.